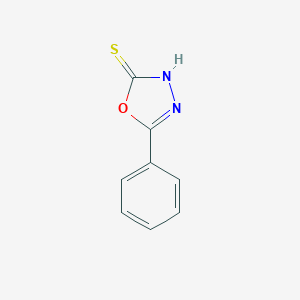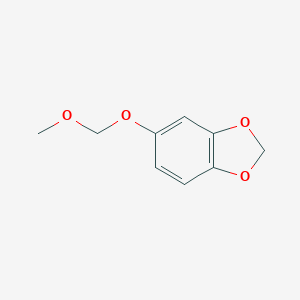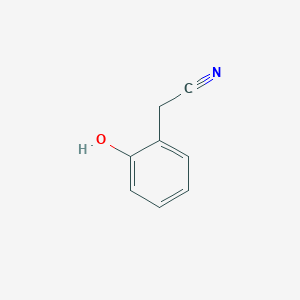
2,5-Difluoro-4-nitroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitroaniline derivatives can be complex, involving multiple steps such as oxidation, etherification, reduction, alkylation, and further oxidation. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene is described, achieving a total yield of 75%. This process is characterized as convenient and feasible, suggesting that similar methods could potentially be applied to the synthesis of 2,5-Difluoro-4-nitroaniline with appropriate modifications to account for the presence of fluorine atoms .
Molecular Structure Analysis
While the molecular structure of 2,5-Difluoro-4-nitroaniline is not specifically addressed, the structure of a related compound, 2-methyl-4-nitroaniline, is detailed. In a crystalline complex, 2-methyl-4-nitroaniline interacts with nucleoside molecules, forming stacks above and below guanine-cytosine pairs in a duplex structure. This indicates that nitroaniline molecules can participate in stacking interactions with other aromatic systems, which could be relevant for understanding the molecular interactions of 2,5-Difluoro-4-nitroaniline .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-Difluoro-4-nitroaniline are not described in the provided papers. Nonetheless, nitroaniline compounds typically exhibit properties that are influenced by their molecular structure, such as melting points, solubility, and reactivity. The presence of electron-withdrawing groups like nitro and fluorine would affect these properties, potentially making 2,5-Difluoro-4-nitroaniline more reactive or altering its solubility in various solvents.
Applications De Recherche Scientifique
2,5-Difluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4F2N2O2 . It is used in various fields of research and has several potential applications:
-
Organic Synthesis and Dye Production
-
Pharmaceuticals and Pesticides
-
Semiconducting Single-Walled Carbon Nanotubes
-
Anesthetics
-
Surfactants
-
Reagents for Chemical Synthesis
-
Production of Benzotriazoles
-
Preparation of 2-Chloro-5,6-difluorobenzimidazole
-
Preparation of 1-(4,5-difluoro-2-nitrophenyl)pyrene
-
Preparation of 5-Ethoxy-6-fluorobenzofuroxan
Safety And Hazards
2,5-Difluoro-4-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .
Propriétés
IUPAC Name |
2,5-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGGCVMFSJQOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284589 | |
| Record name | 2,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-nitroaniline | |
CAS RN |
1542-36-5 | |
| Record name | 1542-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)




![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)


![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)
